molecular formula C8H9F2N B2856932 2,6-difluoro-N,N-dimethylaniline CAS No. 55847-15-9

2,6-difluoro-N,N-dimethylaniline

Cat. No. B2856932
CAS RN: 55847-15-9
M. Wt: 157.164
InChI Key: UXHVBVCJFYGKEN-UHFFFAOYSA-N
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Description

2,6-difluoro-N,N-dimethylaniline, also known as N1,N1-dimethyl-2,6-difluoroaniline, is an organic compound with the molecular formula C8H9F2N . It has a molecular weight of 157.16100 .


Molecular Structure Analysis

The molecular structure of 2,6-difluoro-N,N-dimethylaniline consists of a benzene ring with two fluorine atoms and a dimethylamino group attached . The exact mass of the molecule is 157.07000 .

Scientific Research Applications

Synthesis and Characterization in Chemical Research

2,6-Dimethylaniline, a close relative of 2,6-difluoro-N,N-dimethylaniline, is primarily used as a synthetic intermediate in various industries. It forms a range of DNA adducts, notably dG-C8-2,6-diMeA, which is a major DNA adduct in vitro. This property has been explored to understand the carcinogenic potential of aromatic amines and their metabolic activation profile (Gonçalves, Beland, & Marques, 2001).

Environmental and Industrial Applications

The Fenton process, an advanced oxidation process, has been applied to study the degradation of 2,6-dimethylaniline. This research provides insights into the environmental impact and potential treatment methods for this compound, highlighting its role in environmental chemistry (Masomboon, Ratanatamskul, & Lu, 2009).

Exploration of Mutagenicity

Research exploring the mutagenic potential of N-hydroxy-2,6-dimethylaniline, another similar compound, indicates that different substitutions (deuterium and fluorine) can significantly impact the mutagenic effects. This kind of study is essential in understanding the safety and environmental impact of these compounds (Marques et al., 2002).

Chemical Reactions and Mechanisms

The study of oxidative cross-coupling reactions involving compounds like 2,6-dimethylaniline provides valuable insights into reaction mechanisms and synthetic strategies in organic chemistry (Domagała & Dziegieć, 1997).

Catalytic Applications and Reactions

Research on the reaction of 2,6-dimethylaniline over various catalysts, such as hydrotreating catalysts, contributes to the understanding of catalyst functionality and reaction pathways in industrial chemistry (Gestel, Leglise, & Duchet, 1992).

properties

IUPAC Name

2,6-difluoro-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-11(2)8-6(9)4-3-5-7(8)10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHVBVCJFYGKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N,N-dimethylaniline

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